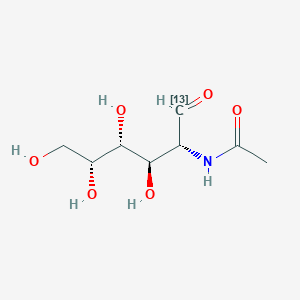
D-N-Acetylgalactosamine-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-N-Acetylgalactosamine-13C is a compound where the carbon-13 isotope is incorporated into D-N-Acetylgalactosamine. D-N-Acetylgalactosamine is an endogenous metabolite and a derivative of galactose. It is commonly used as a stable isotope-labeled compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-N-Acetylgalactosamine-13C typically involves the incorporation of the carbon-13 isotope into the D-N-Acetylgalactosamine molecule. This can be achieved through chemo-enzymatic methods, which provide high stereoselectivity and economic efficiency . The process involves the preparation of substrates and sugar donors, followed by the use of glycosyltransferases to achieve the desired glycan structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemo-enzymatic synthesis, ensuring high purity and yield. The process is optimized for economic efficiency and scalability, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: D-N-Acetylgalactosamine-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically optimized to achieve high yield and purity of the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often used in further scientific research and industrial applications .
Scientific Research Applications
D-N-Acetylgalactosamine-13C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a stable isotope-labeled compound for tracing and quantitation during drug development . In biology, it plays a role in studying metabolic pathways and intercellular communication . In medicine, it is used in the development of targeted therapies, such as siRNA drugs for liver diseases . In industry, it is used in the production of glycoproteins and other biotechnological applications .
Mechanism of Action
The mechanism of action of D-N-Acetylgalactosamine-13C involves its incorporation into metabolic pathways and its interaction with specific molecular targets. For example, in the context of siRNA drugs, this compound conjugates are recognized by the asialoglycoprotein receptor on hepatocytes, leading to targeted delivery and gene silencing . This mechanism is crucial for the development of effective and specific therapies.
Comparison with Similar Compounds
D-N-Acetylgalactosamine-13C is unique due to its incorporation of the carbon-13 isotope, which makes it a valuable tool for stable isotope labeling and tracing studies. Similar compounds include D-N-Acetylglucosamine and other N-acetylated sugars, which share structural similarities but differ in their specific applications and properties . The uniqueness of this compound lies in its specific use in isotope labeling and its role in targeted therapies .
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i2+1 |
InChI Key |
MBLBDJOUHNCFQT-XBMQVNBDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]([13CH]=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)
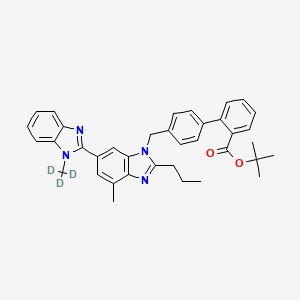
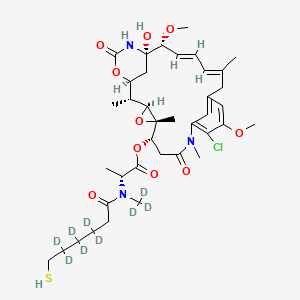
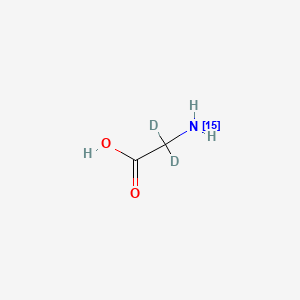

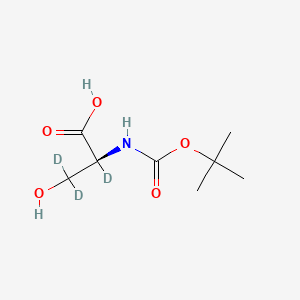
![sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl](15N)amino](1,2-13C2)ethanesulfonate](/img/structure/B12409915.png)
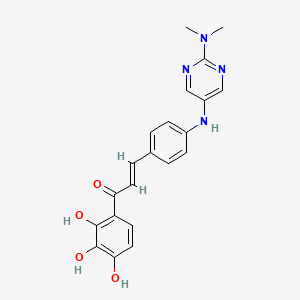
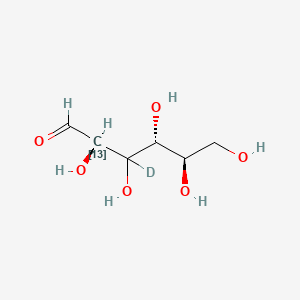
![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)


![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
